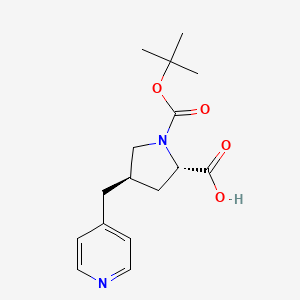

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-®-gamma-(4-pyridinylmethyl)-L-proline” is a type of BOC-Amino Acid . It has a molecular formula of C16H22N2O4 and a molecular weight of 306.36 . The IUPAC name for this compound is (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 . The Canonical SMILES string is CC©©OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O .Physical and Chemical Properties Analysis

“Boc-®-gamma-(4-pyridinylmethyl)-L-proline” has a density of 1.2±0.1 g/cm3 . Its boiling point is 466.7±35.0 °C at 760 mmHg .Scientific Research Applications

Catalytic Applications

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline and related compounds have been explored for their catalytic properties in asymmetric synthesis. For instance, Boc-l-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating the utility of proline derivatives in asymmetric catalysis with good yields and enantioselectivities (Zhou et al., 2004). Additionally, proline derivatives have been utilized in the synthesis of cyclic compounds such as cyclodepsipeptides, showcasing their role in the formation of complex molecular architectures (Zanotti et al., 2009).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, Boc-protected proline derivatives have been synthesized for use in peptide construction. For example, practical synthesis methods have been developed for Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline, highlighting the importance of Boc-protected prolines in classical peptide synthesis (Demange et al., 1998). The locked conformations for proline's pyrrolidine ring synthesized with sterically demanding groups also provide insights into the structural analysis of proline and its derivatives, with implications for their biological roles (Koskinen et al., 2005).

Catalytic Properties in Organic Reactions

Proline derivatives have shown catalytic properties in organic reactions, such as the synthesis of novel O-ferrocenoyl hydroxyproline conjugates. These conjugates demonstrated catalytic abilities toward aldol addition reactions, indicating the potential of proline derivatives in catalysis and asymmetric synthesis (Al-Momani & Lataifeh, 2013).

Peptide and Protein Structure

Proline-rich peptides play a significant role in determining the structure and function of many proteins. The conformation of peptides containing proline, such as a 16-residue zervamicin IIA analog, has been studied to understand the structural features and potential biological implications of proline-containing peptides (Karle et al., 1987).

Synthesis and Application in Peptidomimetics

Boc-protected prolines have been used in the synthesis of 4-alkylprolinols and prolines, serving as building blocks for peptides, peptidomimetics, and natural products. This highlights the versatility of proline derivatives in the synthesis of biologically relevant compounds (Del Valle & Goodman, 2003).

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQFAQIIPUWOGG-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)